Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate
Overview
Description
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate: is an organic compound with the molecular formula C12H11F3O3. It is a derivative of butyrate, featuring a trifluorophenyl group and an oxo group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and transferases. The trifluorophenyl group can enhance the compound’s binding affinity to these enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by dehydrogenases and transferases, leading to the formation of intermediate metabolites. These metabolic pathways can influence the overall activity and effects of this compound in biological systems. Additionally, the presence of the trifluorophenyl group can affect the compound’s metabolic stability and rate of degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can impact its activity and effects on cellular function .
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the cytoplasm, nucleus, or mitochondria. The subcellular localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization within the cell. For example, its interaction with nuclear proteins can affect gene expression, while its presence in the mitochondria can influence cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4,5-trifluorobenzaldehyde and ethyl acetoacetate.
Reaction Conditions: The reaction involves a Claisen condensation, where ethyl acetoacetate reacts with 3,4,5-trifluorobenzaldehyde in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production methods are similar but scaled up, often involving continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid.
Reduction: 4-hydroxy-4-(3,4,5-trifluorophenyl)butyrate.
Substitution: Various substituted butyrates depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of fluorinated compounds for material science research.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate involves its interaction with various molecular targets. The trifluorophenyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The oxo group allows for hydrogen bonding and electrostatic interactions, facilitating its role in catalytic processes .
Comparison with Similar Compounds
- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxobutanoate
Comparison:
- Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate is unique due to the position of the trifluorophenyl group, which can significantly influence its reactivity and interaction with biological targets.
- The presence of the ethyl ester group makes it more lipophilic compared to its methyl ester counterpart, potentially affecting its solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQXXBFZFLIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645589 | |
Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-49-3 | |
Record name | Ethyl 3,4,5-trifluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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